2,6-Difluoro-4-nitrobenzodifluoride chemical structure and physical properties
2,6-Difluoro-4-nitrobenzodifluoride chemical structure and physical properties
Whitepaper: 2,6-Difluoro-4-nitrobenzodifluoride (CAS 1803870-74-7) – Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2,6-Difluoro-4-nitrobenzodifluoride (CAS 1803870-74-7)[1] represents a highly specialized, polyfluorinated building block. Featuring a difluoromethyl (-CHF2) group flanked by ortho-fluorines and a para-nitro group, this molecule serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This technical guide deconstructs its physicochemical properties, structural causality, and provides self-validating synthetic workflows for its application in medicinal chemistry.
Structural and Electronic Framework
The utility of 2,6-Difluoro-4-nitrobenzodifluoride stems from its unique electronic push-pull system and precise steric environment:
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The -CHF2 Group (C1): Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (-CF3) group, the difluoromethyl group acts as a "lipophilic hydrogen bond donor"[2]. The highly polarized C–H bond allows it to function as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups[3], improving membrane permeability while maintaining critical target interactions.
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The 2,6-Difluoro Substituents (C2, C6): These ortho-fluorine atoms provide intense steric shielding to the -CHF2 group. This shielding restricts the rotational degrees of freedom of the C1 carbon and severely impedes metabolic degradation pathways, such as oxidation by aldehyde oxidase[3].
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The 4-Nitro Group (C4): A strong electron-withdrawing group (EWG) that polarizes the aromatic ring. More importantly, it serves as an orthogonal synthetic handle that can be selectively reduced to an aniline derivative for subsequent cross-coupling reactions.
Electronic effects and structural utility of 2,6-Difluoro-4-nitrobenzodifluoride.
Physicochemical Properties
The physical properties of this compound are dictated by its dense halogenation and strong dipole moment. The opposing vectors of the -CHF2 and -NO2 groups create a highly polarized molecule, which elevates its boiling point and density beyond typical non-fluorinated analogs.
| Property | Value | Causality / Analytical Note |
| CAS Number | 1803870-74-7[1] | Unique identifier for the specific 2,6-difluoro-4-nitro isomer. |
| Molecular Formula | C7H3F4NO2 | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 209.10 g/mol | Exact mass: 209.0100 Da. |
| Appearance | Pale yellow liquid / low-melting solid | Coloration is induced by the chromophoric nitroaromatic system. |
| Density (Predicted) | ~1.55 g/cm³ | High density is a direct result of dense fluorine packing (4 F atoms). |
| Boiling Point (Predicted) | ~210–230 °C | Elevated by strong intermolecular dipole-dipole interactions. |
| Solubility | Soluble in DCM, EtOAc, DMF | Highly lipophilic; completely insoluble in aqueous media. |
Experimental Workflows: Synthesis and Functionalization
To utilize this building block, researchers typically synthesize it from the corresponding benzaldehyde and subsequently functionalize the nitro group. The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure mechanistic fidelity.
Protocol A: Deoxyfluorination of 2,6-Difluoro-4-nitrobenzaldehyde
The conversion of the aldehyde precursor to the difluoromethyl group is achieved using Diethylaminosulfur trifluoride (DAST), a standard reagent for nucleophilic deoxyfluorination[4].
Step-by-Step Methodology:
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Preparation: Dissolve 2,6-difluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM is chosen because it does not react with highly electrophilic fluorinating agents, and argon prevents DAST from hydrolyzing into toxic HF gas upon contact with atmospheric moisture.
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Reagent Addition: Cool the reactor to 0 °C. Add DAST (1.5 eq) dropwise. Causality: The initial nucleophilic attack of the aldehyde oxygen onto the sulfur atom of DAST is highly exothermic; thermal control prevents the formation of unwanted ether byproducts.
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Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validation (IPC 1): Sample the reaction and analyze via 19F NMR and 1H NMR. Validation Check: The reaction is complete when the aldehyde proton signal (~10.2 ppm) in 1H NMR disappears, and a characteristic triplet emerges at ~ -110 ppm in 19F NMR (corresponding to the -CHF2 fluorine atoms splitting the adjacent proton).
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Quench and Workup: Carefully pour the mixture into a saturated aqueous NaHCO3 solution at 0 °C. Self-Validation (IPC 2): The cessation of CO2 gas evolution visually validates that all residual HF and unreacted DAST have been safely neutralized. Extract with DCM, dry over MgSO4, and concentrate.
Protocol B: Orthogonal Nitro Reduction to Aniline
To prepare the molecule for drug coupling (e.g., Buchwald-Hartwig amination), the nitro group must be reduced to an amine to form 4-amino-2,6-difluorobenzodifluoride.
Step-by-Step Methodology:
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Preparation: Suspend 2,6-difluoro-4-nitrobenzodifluoride (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). Causality: The Fe/NH4Cl system (Béchamp reduction) is chosen over Pd/C hydrogenation to prevent any risk of hydrodefluorination (cleavage of the C-F bonds) at the activated ortho positions.
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Heating: Heat the mixture to 80 °C for 4 hours.
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Self-Validation (IPC 3): Monitor via LC-MS. Validation Check: The reaction is validated when the starting material mass (m/z 209) is entirely replaced by the product mass (m/z 179), representing the loss of two oxygen atoms and the gain of two protons. A visual shift from a yellow solution to a dark brown suspension (iron oxides) also confirms progression.
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Purification: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and purify via silica gel chromatography to yield the pure aniline building block.
Synthetic workflow from benzaldehyde to the functionalized aniline building block.
Applications in Medicinal Chemistry
The integration of the 2,6-difluoro-4-nitrobenzodifluoride scaffold into drug candidates addresses several pharmacokinetic liabilities. The -CHF2 moiety is increasingly recognized as a superior bioisostere for polar groups[2]. Unlike hydroxyl groups, which are rapidly glucuronidated and cleared by the liver, the -CHF2 group maintains hydrogen-bond donating capabilities to target kinase hinge regions while remaining entirely inert to Phase II metabolism[3]. Furthermore, the flanking 2,6-difluoro arrangement forces the -CHF2 group out of the aromatic plane, creating a unique 3D vector that can exploit deep, narrow hydrophobic pockets in target proteins, a strategy currently being leveraged in next-generation oncology and antiviral therapeutics.
References
- ChemicalBook. "2,6-Difluoro-4-nitrobenzodifluoride | 1803870-74-7". ChemicalBook.
- Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry (ACS), 2017.
- "Late-stage difluoromethylation: concepts, developments and perspective". Chemical Society Reviews (RSC), 2021.
- "Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride". Organic Letters (ACS), 2019.
